2-Methyl-6-oxopiperidine-2-carbothioamide
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Overview
Description
2-Methyl-6-oxopiperidine-2-carbothioamide is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methyl group, a ketone, and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxopiperidine-2-carbothioamide can be achieved through several methods. One common approach involves the acid-mediated 6-endo-trig cyclization of amine-substituted enones . This method ensures the stereoselective formation of the piperidine ring, yielding high overall product purity. The reaction conditions typically involve the use of an acid catalyst, such as p-tosic acid, and are performed under conditions that prevent the removal of protecting groups or the formation of acetals.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxopiperidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-6-oxopiperidine-2-carbothioamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxopiperidine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxopiperidine: Lacks the carbothioamide group, resulting in different chemical properties and reactivity.
6-Oxopiperidine-2-carbothioamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methyl-6-oxopiperidine-2-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-6-oxopiperidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(6(8)11)4-2-3-5(10)9-7/h2-4H2,1H3,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXLOIUNJKYAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)N1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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